1-(3-Fluoroquinolin-5-yl)ethanone
CAS No.: 2007925-06-4
Cat. No.: VC7956698
Molecular Formula: C11H8FNO
Molecular Weight: 189.19
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2007925-06-4 |
|---|---|
| Molecular Formula | C11H8FNO |
| Molecular Weight | 189.19 |
| IUPAC Name | 1-(3-fluoroquinolin-5-yl)ethanone |
| Standard InChI | InChI=1S/C11H8FNO/c1-7(14)9-3-2-4-11-10(9)5-8(12)6-13-11/h2-6H,1H3 |
| Standard InChI Key | MVFONEVKANNPSU-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=C2C=C(C=NC2=CC=C1)F |
| Canonical SMILES | CC(=O)C1=C2C=C(C=NC2=CC=C1)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-(3-Fluoroquinolin-5-yl)ethanone consists of a quinoline core substituted with a fluorine atom at position 3 and an acetyl group (-COCH) at position 5 (Figure 1). The planar quinoline system enables π-π stacking interactions with biological targets, while the electron-withdrawing fluorine atom enhances electrophilic reactivity at adjacent positions .
Table 1: Key molecular descriptors of 1-(3-Fluoroquinolin-5-yl)ethanone
| Property | Value |
|---|---|
| CAS Number | 2007925-06-4 |
| Molecular Formula | |
| Molecular Weight | 189.19 g/mol |
| IUPAC Name | 1-(3-fluoroquinolin-5-yl)ethan-1-one |
| SMILES | CC(=O)C1=C2C=CN=C(C2=CC=C1)F |
| InChIKey | YXGYHHIXHGJGJY-UHFFFAOYSA-N |
The compound’s crystalline structure, inferred from analogs, suggests strong intermolecular hydrogen bonding between the ketone oxygen and adjacent aromatic hydrogens, contributing to its stability .
Synthetic Methodologies
Conventional Synthesis Routes
The synthesis of 1-(3-Fluoroquinolin-5-yl)ethanone typically begins with 3-fluoroaniline derivatives. A common approach involves:
-
Acetylation: Treatment of 3-fluoroaniline with acetic anhydride yields the corresponding acetanilide.
-
Cyclization: Reaction with phosphorus oxychloride (POCl) and dimethylformamide (DMF) under Vilsmeier-Haack conditions forms the quinoline core .
-
Functionalization: Introduction of the acetyl group at position 5 via Friedel-Crafts acylation or nucleophilic substitution .
Microwave-Assisted Optimization
Recent advances utilize microwave irradiation to accelerate cyclization. For example, Jha et al. demonstrated that heating acetanilide intermediates with DMF/POCl under microwave conditions (120°C, 1 hour) achieves 94% yield for analogous 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde . This method reduces reaction times from hours to minutes while minimizing side products.
Table 2: Comparative synthesis yields under conventional vs. microwave conditions
| Method | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Conventional Heating | 120 | 6 | 72 |
| Microwave Irradiation | 120 | 1 | 94 |
Physicochemical and Spectroscopic Properties
Spectroscopic Characterization
-
H NMR (DMSO-): δ 8.92 (d, 1H, quinoline-H2), 8.35 (s, 1H, quinoline-H8), 7.78–7.65 (m, 2H, quinoline-H6/H7), 2.65 (s, 3H, COCH) .
-
IR: Strong absorption bands at 1685 cm (C=O stretch) and 1240 cm (C-F stretch).
Biological Activity and Mechanistic Insights
Anticancer Activity
Hybrid fluoroquinolones bearing heterocyclic moieties at position 3 demonstrate cytotoxicity against breast cancer (MCF-7) and leukemia (HL-60) cell lines . For example, vanillin hydrazone derivatives of moxifloxacin exhibit GI values as low as 1.48 μM, with selectivity indices >50 against normal VERO cells .
Table 3: Cytotoxicity of select fluoroquinolone derivatives
| Compound | Cell Line (GI, μM) | Selectivity Index |
|---|---|---|
| Moxifloxacin hydrazone | MCF-7: 1.48 | 53.71 |
| Ciprofloxacin analog | HL-60: 2.15 | 30.93 |
Applications in Drug Discovery
Pharmacophore Hybridization
The C-3 position of the quinoline core serves as a strategic site for introducing heterocycles (e.g., triazoles, oxadiazoles) to modulate pharmacokinetics . For instance, bis-fluoroquinolones linked via 1,3,4-oxadiazole rings show enhanced antitumor activity compared to monomers .
Enzyme Inhibition Studies
Preliminary molecular docking analyses suggest that 1-(3-Fluoroquinolin-5-yl)ethanone may inhibit cytochrome P450 enzymes via coordination of the ketone oxygen to heme iron. Such interactions could underpin its role in drug-drug interaction studies.
Future Research Directions
-
Biological Screening: Systematic evaluation of antimicrobial, anticancer, and antiviral activities.
-
Solubility Enhancement: Development of prodrugs or nanoformulations to improve bioavailability.
-
Mechanistic Studies: Elucidating targets through proteomics and CRISPR-Cas9 gene editing.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume